2-(1H-pirazolil-1-il)-1H-1,3-benzodiazol

Descripción general

Descripción

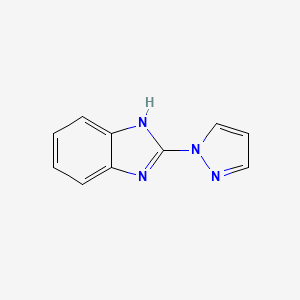

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrazole and benzodiazole moieties

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole and its derivatives. These compounds demonstrate significant efficacy against various bacterial and fungal strains.

Case Studies:

- Synthesis and Testing: A series of benzimidazole-pyrazole hybrids were synthesized and tested for antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and fungi such as Candida albicans. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL, indicating potent antimicrobial effects compared to standard drugs like chloramphenicol .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 3d | 25 | P. aeruginosa |

| Compound 3g | 25 | E. coli |

| Compound 10 | 3.125 | B. subtilis |

Antiviral Properties

The compound has also shown potential in antiviral applications, particularly against viruses such as hepatitis C.

Research Findings:

- Various derivatives have been synthesized that exhibit inhibitory effects on viral replication mechanisms, with some showing EC50 values as low as 0.028 nM against hepatitis C virus non-structural proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been investigated through several studies.

Notable Results:

- Compounds derived from this structure have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating significant anti-inflammatory activity compared to standard treatments like diclofenac .

| Compound | IC50 (nM) | COX Enzyme |

|---|---|---|

| Compound 136 | 0.1664 | COX-1 |

| Compound 137 | 0.2272 | COX-1 |

| Compound X | 0.0370 | COX-2 |

Anticancer Research

The potential anticancer properties of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole are being explored due to its ability to induce apoptosis in cancer cells.

Observations:

Mecanismo De Acción

Target of Action

Similar compounds have shown promising activity against certain forms of trypanosoma cruzi

Mode of Action

It’s suggested that this series of compounds may exert their anti-parasitic effect by inducing cell membrane damage . This could potentially disrupt the normal functioning of the cells, leading to their death.

Result of Action

It’s suggested that this compound may have anti-parasitic effects, potentially leading to the death of certain forms of trypanosoma cruzi .

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.

Additionally, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these proteins, thereby influencing the cellular response to oxidative stress and potentially protecting cells from oxidative damage.

Cellular Effects

The effects of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis .

Furthermore, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been observed to alter gene expression patterns in various cell types. This compound can upregulate or downregulate the expression of genes involved in key cellular processes, such as cell cycle regulation, apoptosis, and metabolism . These changes in gene expression can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can bind to the active site of acetylcholinesterase, leading to the inhibition of its enzymatic activity . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site.

In addition to enzyme inhibition, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can also activate certain enzymes by binding to allosteric sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro studies have shown that 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions .

Long-term exposure to 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has been observed to cause changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These effects are likely due to the compound’s interactions with key cellular pathways and its ability to modulate gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . Higher doses can lead to toxic or adverse effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic processes .

Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being protective and high doses being harmful . These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole.

Metabolic Pathways

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular pathways . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is an important factor that affects its activity and function . This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications . For example, 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazole with 1,3-benzodiazole under specific conditions. For instance, a palladium-catalyzed coupling reaction can be employed, where the pyrazole and benzodiazole are reacted in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzodiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the benzodiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzodiazole derivatives with various functional groups attached.

Comparación Con Compuestos Similares

2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole moiety but has a pyridine ring instead of a benzodiazole ring.

1H-pyrazol-1-ylbenzene: Similar structure but lacks the diazole component.

Uniqueness: 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is unique due to the combination of pyrazole and benzodiazole rings, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The structure of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole features a pyrazole ring fused with a benzodiazole moiety. The synthesis of this compound can be achieved through various methods, including:

-

Condensation Reactions : Utilizing o-phenylenediamine and hydrazine derivatives.

This synthetic approach allows for the introduction of different substituents on the pyrazole ring, potentially enhancing its biological properties.

Antimicrobial Properties

Research indicates that 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole exhibits significant antimicrobial activity against various bacterial strains. Notably, similar compounds have shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

In vitro studies suggest that compounds derived from this structure can inhibit the growth of these pathogens effectively. The minimum inhibitory concentrations (MIC) for these compounds range significantly depending on the specific strain tested.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(1H-pyrazol-1-yl)-1H-benzodiazole | E. coli | 32 |

| S. aureus | 16 | |

| C. albicans | 64 |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It is believed to act through mechanisms such as:

- Inhibition of tubulin polymerization : Disrupting microtubule dynamics which are crucial for cell division.

- Disruption of DNA replication : Interfering with the replication process in cancer cells.

In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, although further in vivo studies are necessary to confirm these findings.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated several derivatives of pyrazole-benzodiazole compounds against common bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity compared to standard antibiotics like ampicillin and norfloxacin .

Study on Anticancer Potential

Another research effort focused on the anticancer properties of pyrazole derivatives, revealing that compounds similar to 2-(1H-pyrazol-1-yl)-1H-benzodiazole demonstrated potent activity against breast cancer cell lines. The study highlighted the importance of structural modifications on the pyrazole ring to optimize efficacy .

Propiedades

IUPAC Name |

2-pyrazol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKRHMVAGXMKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348644 | |

| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6488-88-6 | |

| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.